molecular formula C12H13BrN2O B1293198 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole CAS No. 957065-94-0

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

Cat. No. B1293198
M. Wt: 281.15 g/mol
InChI Key: CHTQDKHZZYNJKP-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse applications in materials science, particularly in the field of electrophosphorescent materials and liquid crystals. The presence of a bromophenyl group and a butyl chain in the molecule suggests potential reactivity and mesogenic properties, which could be exploited in various chemical applications.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazides. In the case of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized with varying yields. For instance, a related compound, 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, was synthesized with an overall yield of 20% . Another derivative, 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole, achieved a higher yield of 78.9% . These syntheses highlight the importance of reaction conditions in achieving optimal yields.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The molecular structures of these derivatives have been characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1HNMR) . The presence of the bromophenyl group and the butyl chain in 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole would likely influence its molecular geometry and electronic distribution, affecting its chemical properties and reactivity.

Chemical Reactions Analysis

The bromophenyl group in the 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole molecule is a reactive site that can participate in various chemical reactions, such as the Suzuki cross-coupling reaction. This reaction is used to create symmetrically substituted derivatives of 1,3,4-oxadiazole, as seen in the synthesis of derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . The butyl chain could also undergo reactions typical for aliphatic hydrocarbons, such as oxidation or halogenation.

Physical and Chemical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as their mesogenic behavior, are influenced by the substituents on the oxadiazole ring. For example, 2-(4-biphenylyl)-1,3,4-oxadiazoles with various substituents exhibit a range of mesophases, including smectic A and nematic phases . The chemical properties, such as UV absorption and photoluminescence, are also affected by the nature of the substituents. Derivatives with aryl groups have shown maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . These properties are crucial for applications in optoelectronic devices and could be relevant for 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole as well.

Safety And Hazards

The safety and hazards of “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate personal protective equipment, and exposure should be minimized .

Future Directions

The future directions for research on “2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole” could include further exploration of its potential biological activities, as well as the development of new synthetic methods and reactions .

properties

IUPAC Name

2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTQDKHZZYNJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60650328
Record name 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole

CAS RN

957065-94-0
Record name 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60650328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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